4-[(2-Phenoxyhexyl)oxy]benzoic acid
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Overview
Description
4-[(2-Phenoxyhexyl)oxy]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a phenoxy group attached to a hexyl chain, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Phenoxyhexyl)oxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2-phenoxyhexanol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Hydroxybenzoic acid+2-Phenoxyhexanol→4-[(2-Phenoxyhexyl)oxy]benzoic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reactants, efficient catalysts, and advanced reaction vessels to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Phenoxyhexyl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoic acid moiety to an alcohol group.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
4-[(2-Phenoxyhexyl)oxy]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Phenoxyhexyl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Phenoxybenzoic acid: Similar structure but lacks the hexyl chain.
4-(Phenylazo)benzoic acid: Contains an azo group instead of the phenoxy group.
4-Hydroxybenzoic acid: Lacks the phenoxyhexyl group.
Uniqueness
4-[(2-Phenoxyhexyl)oxy]benzoic acid is unique due to the presence of both the phenoxy and hexyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
915385-17-0 |
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Molecular Formula |
C19H22O4 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-(2-phenoxyhexoxy)benzoic acid |
InChI |
InChI=1S/C19H22O4/c1-2-3-7-18(23-17-8-5-4-6-9-17)14-22-16-12-10-15(11-13-16)19(20)21/h4-6,8-13,18H,2-3,7,14H2,1H3,(H,20,21) |
InChI Key |
AKGODYSHFSGJST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(COC1=CC=C(C=C1)C(=O)O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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